2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
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Overview
Description
2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is an organic compound that features a brominated thiophene ring attached to a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclopentanol group. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Bromothiophene Derivative: The brominated thiophene is then reacted with a suitable alkylating agent to form the bromothiophene derivative.
Cyclopentanol Introduction: The bromothiophene derivative undergoes a nucleophilic substitution reaction with cyclopentanone, followed by reduction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-[(3-Bromothiophen-2-yl)methyl]cyclopentanone.
Reduction: Formation of 2-[(3-Thiophen-2-yl)methyl]cyclopentan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol
- (3-Bromothiophen-2-yl)methylamine hydrochloride
Uniqueness
2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol is unique due to the presence of both a brominated thiophene ring and a cyclopentanol moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13BrOS |
---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-8-4-5-13-10(8)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI Key |
USZBEZNHOMHYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=C(C=CS2)Br |
Origin of Product |
United States |
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